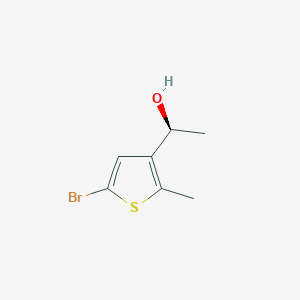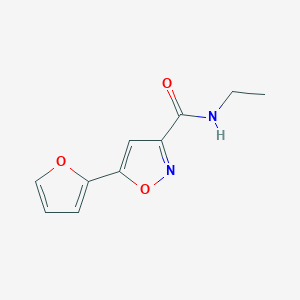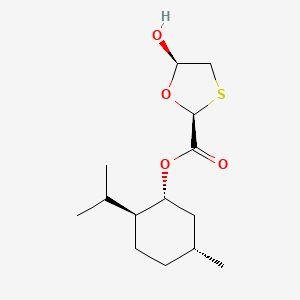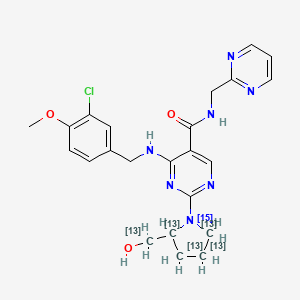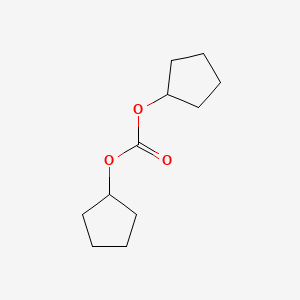
Dicyclopentyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dicyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with phosgene or its derivatives. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C5H9OH+COCl2→C5H9OCO2C5H9+2HCl
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidative carbonylation of cyclopentanol using carbon monoxide and oxygen in the presence of a catalyst. This method is more environmentally friendly as it avoids the use of phosgene.
化学反应分析
Types of Reactions
Dicyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cyclopentanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonates and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used.
Major Products
Substitution Reactions: Products include substituted carbonates and cyclopentanol derivatives.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Transesterification: Products include new carbonates and alcohols.
科学研究应用
Dicyclopentyl carbonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Materials Science: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Green Chemistry: Its derivatives are used in environmentally friendly chemical processes due to their low toxicity and biodegradability
作用机制
The mechanism of action of dicyclopentyl carbonate involves its ability to act as a carbonylating agent. It can introduce carbonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets include hydroxyl and amine groups, which can react with the carbonate group to form esters and carbamates, respectively.
相似化合物的比较
Similar Compounds
Dimethyl Carbonate: A simpler dialkyl carbonate with similar reactivity but different physical properties.
Diphenyl Carbonate: Another dialkyl carbonate used in the production of polycarbonates.
Ethylene Carbonate: A cyclic carbonate with applications in lithium-ion batteries and as a solvent.
Uniqueness
Dicyclopentyl carbonate is unique due to its cyclic structure and the presence of two cyclopentyl groups, which impart distinct physical and chemical properties compared to other carbonates. Its relatively low toxicity and biodegradability make it an attractive option for green chemistry applications .
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
dicyclopentyl carbonate |
InChI |
InChI=1S/C11H18O3/c12-11(13-9-5-1-2-6-9)14-10-7-3-4-8-10/h9-10H,1-8H2 |
InChI 键 |
AJHQRWJZHVBYLU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC(=O)OC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


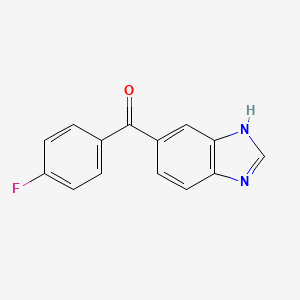
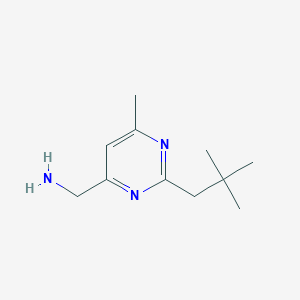
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

